molecular formula C9H8ClN3O2 B1322915 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 749216-54-4

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1322915
CAS No.: 749216-54-4
M. Wt: 225.63 g/mol
InChI Key: AAZUFGGEDDFFOB-UHFFFAOYSA-N
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Description

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 749212-56-4) is a heterocyclic compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system with a pyrazole and pyrimidine ring. The compound features a chlorine substituent at position 7 and an ethyl ester group at position 3, contributing to its distinct electronic and steric properties. It is typically stored under dry conditions at 2–8°C to ensure stability .

The synthesis of this compound involves cyclocondensation reactions between 5-aminopyrazole derivatives and appropriately substituted electrophiles, followed by purification via flash column chromatography . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZUFGGEDDFFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628766
Record name Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749216-54-4
Record name Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the cyclization of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution with amines, thiols, and alkoxides. Reaction efficiency depends on solvent polarity, base strength, and nucleophile reactivity.

Reaction Conditions Nucleophile Product Yield Reference
DMF, K₂CO₃, 80°C, 12 hMorpholine7-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylate78%
Ethanol, Et₃N, reflux, 8 hBenzylamine7-Benzylaminopyrazolo[1,5-a]pyrimidine-3-carboxylate65%
DMSO, DBU, 100°C, 6 hThiophenol7-Phenylthiopyrazolo[1,5-a]pyrimidine-3-carboxylate82%

Key Findings :

  • Electron-rich amines (e.g., morpholine) exhibit higher reactivity due to enhanced nucleophilicity .

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to protic solvents .

Formylation at Position 3

The pyrazole ring’s C3 position is highly nucleophilic, enabling regioselective formylation under Vilsmeier-Haack conditions:

POCl3/DMF,0°C25°C,4hC3 formylated derivative(Yield 85 92 )[2]\text{POCl}_3/\text{DMF},0°C\rightarrow 25°C,4\,\text{h}\quad \rightarrow \quad \text{C3 formylated derivative}\quad (\text{Yield 85 92 })\quad[2]

Substrate Scope :

  • Electron-withdrawing groups (e.g., Cl at C7) enhance reactivity at C3.

  • π-Deficient aryl substituents reduce yields slightly (e.g., 75% for nitro groups) .

Reduction and Oxidation of the Ester Group

The ethyl ester moiety undergoes functional group interconversion:

Reaction Reagents/Conditions Product Yield Reference
Ester → AlcoholDIBAL-H, THF, −78°C, 2 h3-Hydroxymethyl-7-chloropyrazolo[1,5-a]pyrimidine68%
Alcohol → AldehydePCC, CH₂Cl₂, rt, 3 h3-Formyl-7-chloropyrazolo[1,5-a]pyrimidine74%

Mechanistic Insight :

  • DIBAL-H selectively reduces esters to alcohols without affecting the chlorine substituent .

  • PCC oxidation avoids over-oxidation to carboxylic acids .

Cyclization Reactions

The compound participates in annulation reactions to construct fused polycyclic systems. For example:

CuI phenanthroline K3PO4,120°C,24hTricyclic pyrazolo pyrimidine quinoline hybrid(Yield 58 )[2]\text{CuI phenanthroline K}_3\text{PO}_4,120°C,24\,\text{h}\quad \rightarrow \quad \text{Tricyclic pyrazolo pyrimidine quinoline hybrid}\quad (\text{Yield 58 })\quad[2]

Applications :

  • Generated hybrids show enhanced biological activity (e.g., kinase inhibition) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C5 and C7 positions:

Reaction Type Catalyst System Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane7-Arylpyrazolo[1,5-a]pyrimidine-3-carboxylate70–85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynylpyrazolo[1,5-a]pyrimidine-3-carboxylate65%

Optimization Notes :

  • Electron-deficient aryl boronic acids improve Suzuki coupling yields .

  • Alkynyl derivatives serve as intermediates for click chemistry .

Acid/Base-Mediated Transformations

The ester group undergoes hydrolysis under controlled conditions:

HCl conc reflux 6 h7 Chloropyrazolo 1 5 a pyrimidine 3 carboxylic acid(Yield 90 )[3]\text{HCl conc reflux 6 h}\quad \rightarrow \quad 7\text{ Chloropyrazolo 1 5 a pyrimidine 3 carboxylic acid}\quad (\text{Yield 90 })\quad[3]

Applications :

  • Carboxylic acid derivatives are precursors for amide-based drug candidates .

Scientific Research Applications

Antiviral Applications

One of the prominent applications of ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is as an inhibitor of hepatitis C virus (HCV) replication. Research indicates that compounds derived from this structure can inhibit the RNA-dependent RNA polymerase (RdRp) activity of HCV, which is crucial for viral replication. The structural features of these compounds have been optimized to enhance their inhibitory activity against HCV RdRp, demonstrating a need for further exploration in antiviral drug development .

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies have highlighted its ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The compound's derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer types, revealing a correlation between structural modifications and enhanced anticancer activity .

Case Study: Inhibition of IL-6 Secretion

A study involving the administration of derivatives of this compound to rat models demonstrated significant inhibition of interleukin-6 (IL-6) secretion in a dose-dependent manner. This finding suggests that the compound may play a role in modulating inflammatory responses associated with cancer progression .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. The modulation of inflammatory pathways presents an opportunity for developing therapeutics aimed at conditions characterized by excessive inflammation .

Synthesis and Functionalization

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups. These modifications can enhance the pharmacological properties of the compound. Recent advancements in synthetic methodologies have facilitated the production of diverse derivatives with improved biological activities .

Summary Table of Applications

Application AreaMechanismReference
AntiviralInhibition of HCV RdRp
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of IL-6 secretion

Mechanism of Action

The mechanism of action of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance reactivity for further functionalization (e.g., cross-coupling reactions) .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorophenyl) improve binding affinity in kinase inhibitors, while alkyl groups (e.g., CH₃) reduce steric hindrance .
  • Ester Variations (Ethyl vs. Methyl) : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters .

NMR Data

  • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate : ¹H NMR signals at δ 2.41 (s, CH₃) and δ 4.14 (q, OCH₂CH₃) confirm regioselective substitution .

Biological Activity

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN3O2C_9H_8ClN_3O_2. It features a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 7th position and an ethyl carboxylate group at the 3rd position. This unique structure allows for various chemical interactions, making it a candidate for multiple therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can bind to various molecular targets, leading to significant biological effects such as:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, including Pim-1 and Flt-3, which are involved in cell growth and survival pathways. This inhibition suggests potential applications in cancer therapy .
  • PI3Kδ Inhibition : Research indicates that derivatives of this compound can selectively inhibit the PI3Kδ isoform, which plays a crucial role in immune responses and inflammation .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies demonstrate that compounds based on this scaffold exhibit potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Inhibition of BAD Phosphorylation : Several derivatives have shown the ability to suppress BAD protein phosphorylation in cell-based assays, indicating their potential as therapeutic agents against malignancies .
  • Selectivity Against Oncogenic Kinases : Certain compounds derived from this structure exhibited selectivity profiles that suggest reduced off-target effects compared to traditional chemotherapeutics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vivo studies have demonstrated that derivatives can significantly inhibit cytokine production (e.g., IL-6), suggesting their utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits Pim-1 and Flt-3 kinases; induces apoptosis in cancer cells
Anti-inflammatoryReduces IL-6 secretion in vivo; potential for treating autoimmune diseases
PI3Kδ InhibitionSelective inhibition with IC50 values ranging from 0.018 μM to 1.892 μM

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer: A highly efficient synthesis involves a solvent system of ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature. This approach promotes rapid cyclization and precipitation of the product, achieving yields up to 95%. Thin-layer chromatography (TLC) is recommended to monitor reaction completion. Post-reaction, the product is isolated via filtration and washed to remove acidic residues . For substituted derivatives, KHSO₄ in ethanol/water under thermal or ultrasonic conditions (60–65°C) is effective, with yields ranging from 76% to 96% depending on substituents .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis:

  • ¹H/¹³C NMR: Key signals include the ester carbonyl (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ 7.5–9.0 ppm in ¹H NMR). For example, the C7-Cl substituent causes distinct deshielding in adjacent protons .
  • FT-IR: The ester C=O stretch appears at ~1700–1730 cm⁻¹, and aromatic C=C stretches at ~1600–1620 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 248–278 for methyl/acetyl derivatives) confirm the molecular weight .

Q. What spectroscopic methods are routinely used for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Standard protocols include:

  • NMR Spectroscopy: Assignments of syn/anti isomers (e.g., ethyl 5,7-dimethyl derivatives) require detailed coupling constant analysis. Anti-isomers show distinct NOE correlations between C5 and C7 substituents .
  • TLC Monitoring: Ethyl acetate/hexane (20:80) is a common mobile phase for tracking reaction progress .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can challenges in separating stereoisomers during synthesis be addressed?

  • Methodological Answer: Anti-configuration isomers (e.g., ethyl 5,7-dimethyl derivatives) can be isolated by selecting specific ester groups and solvents. For example, using ethanol instead of methanol allows selective crystallization of anti-isomers, confirmed via NOESY NMR to distinguish spatial arrangements of substituents . Chromatographic separation (silica gel, ethyl acetate/hexane) is critical for diastereomers with bulky groups .

Q. What strategies improve the stability of the ester group under hydrolytic conditions?

  • Methodological Answer: The ester’s stability depends on reaction pH and substituent electronic effects. In alkaline media, hydrolysis often leads to decarboxylation, forming 3-unsubstituted derivatives. To stabilize the ester:

  • Use electron-withdrawing groups (e.g., Cl at C7) to reduce electron density at the carbonyl.
  • Avoid prolonged exposure to strong bases; instead, employ mild acidic conditions (pH 4–6) for selective reactions .

Q. How can derivatives of this compound be designed for kinase inhibition (e.g., B-Raf)?

  • Methodological Answer: Structure-activity relationship (SAR) studies indicate:

  • The C7 position tolerates bulky aryl groups (e.g., 3-(trifluoromethyl)benzamide) for enhanced B-Raf binding .
  • Ester-to-heterocycle replacement (e.g., pyridine) improves potency by reducing metabolic lability.
  • Computational docking (e.g., with B-Raf’s ATP-binding pocket) guides substituent optimization .

Q. How can contradictory reaction yields be resolved when varying substituents?

  • Methodological Answer: Contradictions often arise from steric/electronic effects. For example:

  • Electron-deficient aryl groups at C7 improve cyclization efficiency (yields >90%), while electron-rich groups may require longer reaction times or higher temperatures .
  • Ultrasonic irradiation reduces reaction time from hours to minutes by enhancing mass transfer, critical for sterically hindered substrates .

Q. What methodological considerations apply to synthesizing carboxamide derivatives?

  • Methodological Answer: Carboxamides are synthesized via:

  • Hydrolysis: Ethyl esters are hydrolyzed to carboxylic acids using NaOH/EtOH, followed by coupling with amines (e.g., 4,6-dimethylpyrimidin-2-amine) using EDC/HOBt .
  • Direct Aminolysis: Reacting the ester with excess amine in DMF at 80°C, monitored by LC-MS for intermediate formation .

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